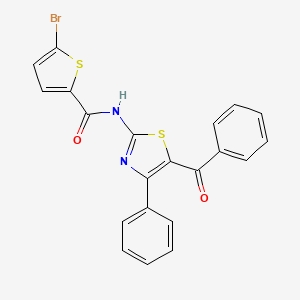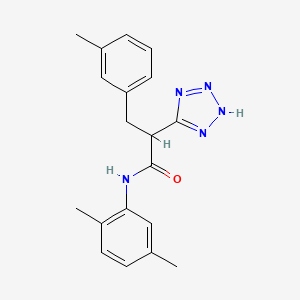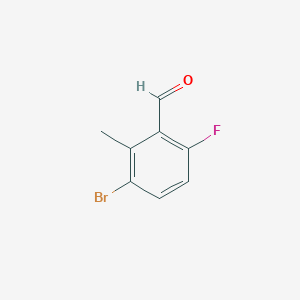
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are important in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea” were not found, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol”, has been reported . It has a molecular formula of C12H13ClN2O and an average mass of 236.697 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For a similar compound, “1-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol”, it has a molecular formula of C12H13ClN2O and an average mass of 236.697 Da .
Aplicaciones Científicas De Investigación
Antiviral Applications
- Synthesis and Antiviral Activity : A study by Yuan et al. (2011) reports the design and synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, closely related to 1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea. These compounds showed promising anti-TMV (tobacco mosaic virus) activity, suggesting potential antiviral applications for related compounds (Yuan, Zhang, Li, Wang, & Yang, 2011).
Anticancer Research
- Novel Anticancer Agents : Gomha, Salah, and Abdelhamid (2015) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating significant anticancer activity, particularly against breast carcinoma cell line MCF-7. This highlights the potential of pyrazole derivatives in developing anticancer drugs (Gomha, Salah, & Abdelhamid, 2015).
Chemical Extraction Studies
- Copper(II) Extraction : Miyazaki et al. (1989) explored bis(4-acylpyrazol-5-one) derivatives for extracting copper(II), demonstrating the utility of pyrazolone derivatives in chemical extraction processes (Miyazaki, Mukai, Umetani, Kihara, & Matsui, 1989).
Antimicrobial Research
- Antimicrobial Properties : The research by Naik and Malik (2010) on methyl-5-chloro-1-phenylpyrazol and its derivatives showed significant antimicrobial effects against tested microorganisms, suggesting the potential of these compounds in antimicrobial applications (Naik & Malik, 2010).
- Synthesis of Halopyrazole Derivatives : Siddiqui et al. (2013) synthesized novel halopyrazole derivatives, which displayed good antibacterial and antifungal activities, further supporting the antimicrobial potential of pyrazole derivatives (Siddiqui, Farooq, Musthafa, Ahmad, & Khan, 2013).
Catalytic Applications
- Catalysis in Chemical Synthesis : Karimi-Jaberi et al. (2012) used a derivative of 1-phenyl-3-methylpyrazol-5-one as a catalyst in the synthesis of pyrazol-5-ols, highlighting the role of pyrazole derivatives in catalysis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Propiedades
IUPAC Name |
1-(5-chloro-1-methylpyrazol-4-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-16-10(12)9(7-13-16)15-11(17)14-8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWPPPEHQOVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-1-methylpyrazol-4-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2739444.png)
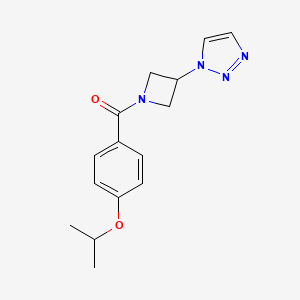
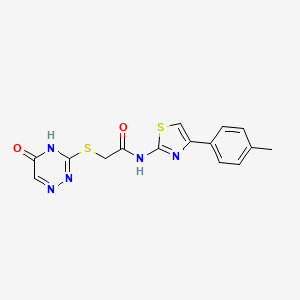
![N-cyclopentyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2739447.png)
![4-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2739448.png)
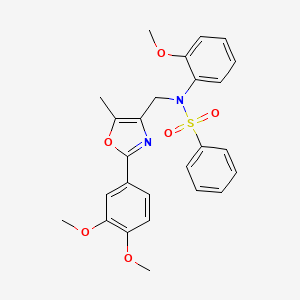

![[(2-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2739454.png)

